

# Chemical structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

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An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine HCl: Structure, Synthesis, and Applications

**Executive Summary:** This guide provides a comprehensive technical overview of **2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride** (DADHP), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric considerations, and present a detailed summary of its physicochemical properties. The core of this document focuses on the prevalent multi-step synthesis, elucidating the rationale behind each reaction stage from cyclization to final salt formation. Furthermore, we explore its critical role as a chemical intermediate, particularly its transformation into dichlorinated derivatives, which serve as precursors for a range of therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of DADHP's chemistry and its strategic importance in pharmaceutical manufacturing.

## Introduction to a Versatile Pyrimidine Core

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its presence in nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active compounds.<sup>[1][2]</sup> Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this broad class, substituted

diaminopyrimidines have garnered significant attention for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]

**2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride** (DADHP) emerges as a particularly valuable intermediate in this context. While not typically an active pharmaceutical ingredient (API) itself, its strategic functionalization allows for the construction of more complex molecules. It is a crucial precursor in the synthesis of antiviral agents, anticancer compounds, and other novel therapeutics.[3] This guide will illuminate the chemical characteristics and synthetic pathways that underpin the utility of DADHP in the pharmaceutical industry.

## Chemical Structure and Physicochemical Properties

### Molecular Structure and Tautomerism

The structure of 2,5-Diamino-4,6-dihydroxypyrimidine is characterized by a pyrimidine ring substituted with amino groups at the C2 and C5 positions and hydroxyl groups at the C4 and C6 positions. The hydrochloride salt form enhances its stability and handling properties.[3][4]

An important structural consideration is keto-enol tautomerism. The "dihydroxypyrimidine" nomenclature represents the enol form, but in the solid state and in solution, it predominantly exists in the more stable keto form, 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone, or the diketo tautomer.[5] This tautomeric equilibrium is crucial for its reactivity and interactions.

- IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride[5]
- Canonical SMILES: C1(=C(N=C(NC1=O)N)O)N.Cl[5]
- InChIKey: IIVYOQGIZSPVFZ-UHFFFAOYSA-N[6]

### Physicochemical Data

A summary of the key physicochemical properties of DADHP is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClN <sub>4</sub> O <sub>2</sub>	[5][7]
Molecular Weight	178.58 g/mol	[4][8]
CAS Number	56830-58-1	[4][7][8]
Appearance	White to brown or dark purple crystalline powder	[8]
Melting Point	>250°C	[9]
Purity	>98.0% (HPLC)	[4][8]
Synonyms	2,5-Diaminopyrimidine-4,6-diol hydrochloride, DADHP HCl	[4][5][10]

## Synthesis and Manufacturing Pathway

The industrial synthesis of DADHP is a well-established multi-step process that begins with simple, commercially available starting materials. The overall strategy involves constructing the pyrimidine ring, followed by functional group manipulations to install the C5 amino group.[11]

### Core Synthesis Protocol

The most common synthetic route involves four primary stages: cyclization, nitrosation, reduction, and salt formation.[11]

#### Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

- **Reaction:** Guanidine hydrochloride is reacted with a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.
- **Causality:** Guanidine provides the N-C-N backbone of the pyrimidine ring, while the malonic ester provides the C-C-C fragment. The strong base deprotonates the guanidine and the active methylene of the malonate, facilitating a condensation reaction to form the heterocyclic ring.[11][12] The reaction is typically heated to drive it to completion.[11] Subsequent acidification precipitates the intermediate product.[12]

### Step 2: Nitrosation at the C5 Position

- **Reaction:** The 2-amino-4,6-dihydroxypyrimidine intermediate is reacted with sodium nitrite in an acidic medium.
- **Causality:** The pyrimidine ring, activated by the two hydroxyl (or keto) groups and the amino group, is susceptible to electrophilic substitution at the C5 position. In an acidic solution, sodium nitrite forms nitrous acid ( $\text{HNO}_2$ ), which is the electrophile that attacks the C5 position to yield a 5-nitroso derivative. Careful control of pH (typically pH 2-3) is critical for this step.[\[12\]](#)

### Step 3: Reduction of the Nitroso Group

- **Reaction:** The 5-nitroso intermediate is reduced to a 5-amino group.
- **Causality:** This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium-carbon catalyst or chemical reduction using agents like sodium hydrosulfide or Raney nickel.[\[11\]](#)[\[12\]](#) The choice of catalyst is critical for achieving high yield and purity, avoiding over-reduction of the pyrimidine ring.

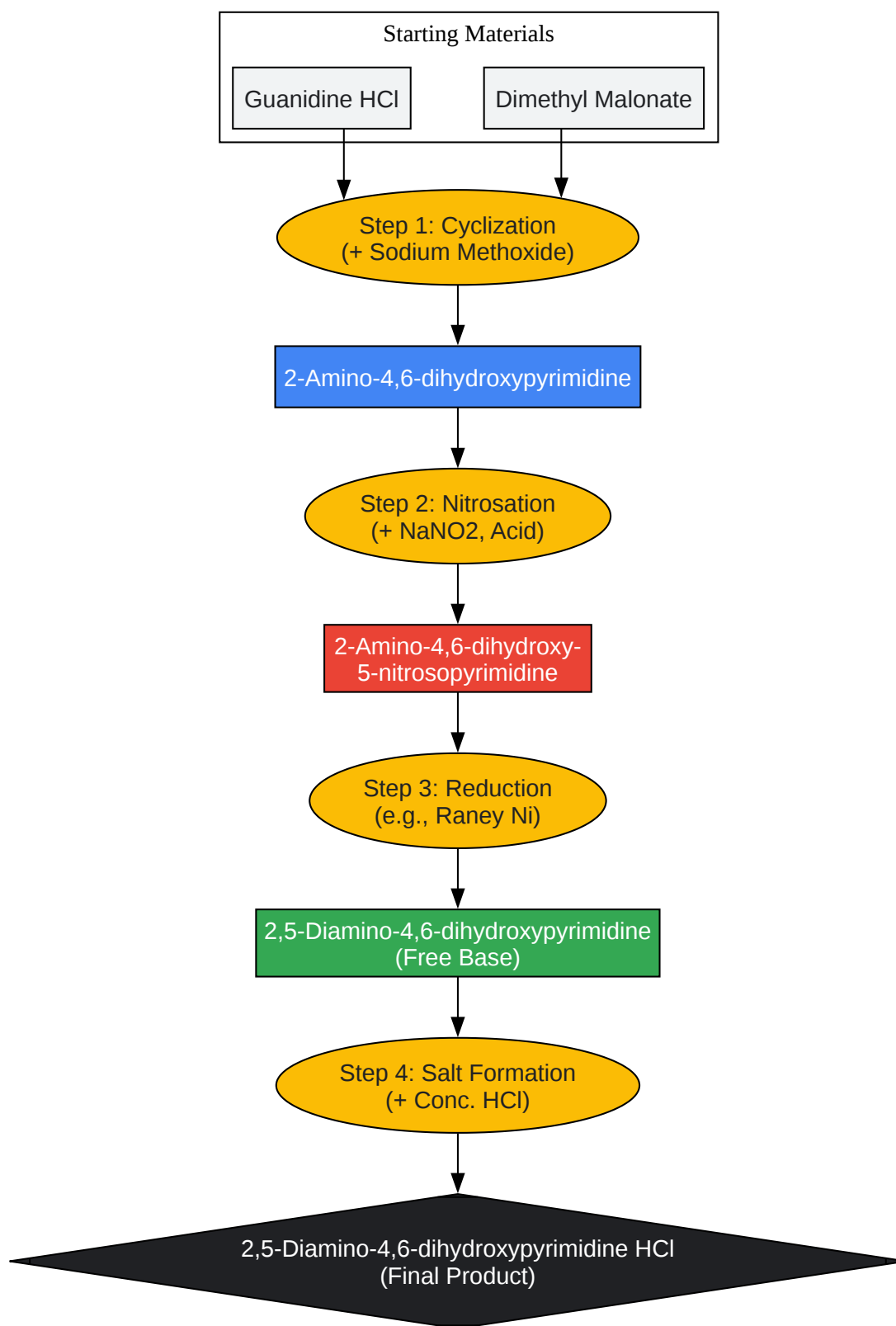
### Step 4: Hydrochloride Salt Formation

- **Reaction:** The resulting 2,5-diamino-4,6-dihydroxypyrimidine free base is treated with concentrated hydrochloric acid in a suitable solvent like methanol.[\[11\]](#)
- **Causality:** The basic amino groups on the pyrimidine ring are protonated by HCl to form the stable, crystalline hydrochloride salt. This facilitates purification through crystallization and improves the compound's shelf life. The reaction is often warmed and then cooled to maximize the precipitation of the final product.[\[11\]](#)

This optimized process can achieve a total yield of approximately 75% with a purity of up to 99.0%, making it suitable for industrial-scale production.[\[11\]](#)[\[12\]](#)

## Visualization of Synthetic Pathway

The following diagram illustrates the sequential steps in the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.



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Caption: Key reaction stages for the synthesis of DADHP.

## Key Chemical Transformations and Role in Drug Development

The primary value of DADHP lies in its function as a versatile chemical intermediate. Its dihydroxy and diamino functionalities provide multiple reaction sites for building molecular complexity.

### Chlorination to 2,5-Diamino-4,6-dichloropyrimidine

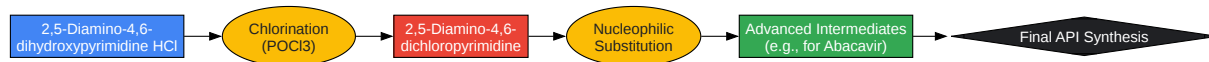
A critical transformation of DADHP is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a vital step in the synthesis of many pharmaceuticals.

- **Protocol:** The chlorination is typically achieved by heating DADHP with a strong chlorinating agent, most commonly phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[13][14][15]</sup> The reaction may be facilitated by the addition of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.<sup>[13][14]</sup>
- **Mechanism Rationale:** The hydroxyl groups of the pyrimidine (in their keto form) are converted into highly reactive chloro-substituents. These chlorine atoms act as excellent leaving groups, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and functional groups essential for the target molecule's biological activity.

### Application as a Pharmaceutical Building Block

2,5-Diamino-4,6-dichloropyrimidine, derived from DADHP, is a documented intermediate in the synthesis of antiviral nucleoside analogues and other therapeutic agents.<sup>[15]</sup> For instance, pyrimidine derivatives are central to the development of drugs targeting a wide range of conditions, from viral infections to inflammatory diseases and cancer.<sup>[1][16]</sup> DADHP's role as an early-stage precursor makes it a fundamental component in the supply chain for these life-saving medicines. It is specifically noted as an intermediate for the antiretroviral drug Abacavir.<sup>[7]</sup>

The workflow from DADHP to advanced pharmaceutical intermediates is visualized below.



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Caption: DADHP as a key starting material in pharmaceutical synthesis.

## Biological Context and Potential Applications

While DADHP is primarily used as a synthetic intermediate, the broader class of diaminopyrimidine derivatives exhibits significant biological activities.

- **Enzyme Inhibition & Metabolic Research:** Its structure makes it suitable for studies related to enzyme inhibition and nucleic acid metabolism, where it can act as a substrate or inhibitor to provide insights into metabolic pathways.[3]
- **Antimicrobial Potential:** The compound itself shows potential antimicrobial properties, making it a subject of interest in the development of new antibiotics.[3]
- **Anti-inflammatory Activity:** Related 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory applications.[1]

## Safety and Handling

According to safety data sheets, 2,5-Diamino-4,6-dihydroxypyrimidine HCl is classified as an irritant to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[9] Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]

## Conclusion

**2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride** is more than a simple chemical compound; it is a foundational element in the architecture of complex pharmaceutical products.

Its well-defined synthesis, robust chemical properties, and critical role as a precursor—particularly for its dichlorinated analogue—cement its importance in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics.

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- To cite this document: BenchChem. [Chemical structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586226#chemical-structure-of-2-5-diamino-4-6-dihydroxypyrimidine-hcl]

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